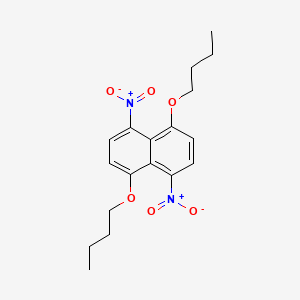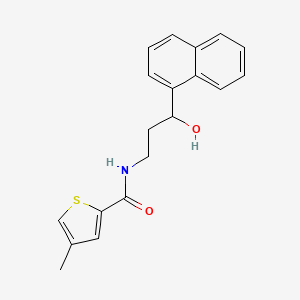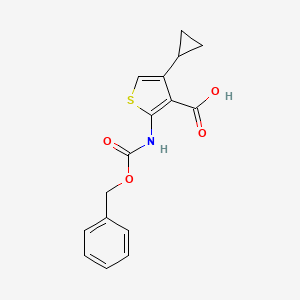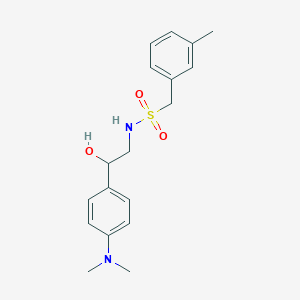![molecular formula C14H15N3O B2430292 2-氨基-N-[(4-甲基苯基)甲基]吡啶-3-甲酰胺 CAS No. 1185090-18-9](/img/structure/B2430292.png)
2-氨基-N-[(4-甲基苯基)甲基]吡啶-3-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-amino-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide is an organic compound that belongs to the class of aromatic amides This compound features a pyridine ring substituted with an amino group at the 2-position and a carboxamide group at the 3-position, which is further substituted with a 4-methylbenzyl group
科学研究应用
2-amino-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs. Its structural features make it a candidate for targeting specific enzymes or receptors in the body.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids. This helps in elucidating its mechanism of action and potential therapeutic uses.
Materials Science: The compound is explored for its use in the synthesis of novel materials with specific properties, such as conductivity or fluorescence.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules, which are then used in various industrial processes.
作用机制
Target of Action
Similar compounds have been found to inhibit the activity of inducible no synthase and have shown inhibitory activity against Bcr-Abl and HDAC1 . These targets play crucial roles in various biological processes, including immune response and cancer progression.
Mode of Action
For instance, by inhibiting inducible NO synthase, the compound could potentially reduce the production of nitric oxide, a molecule involved in immune response and inflammation .
Biochemical Pathways
For example, by inhibiting Bcr-Abl and HDAC1, the compound could potentially affect pathways related to cell proliferation and survival .
Result of Action
For instance, by inhibiting inducible NO synthase, the compound could potentially modulate immune response and inflammation .
生化分析
Biochemical Properties
It is known that the compound can act as a ligand and form methoxo-bridged copper (II) complexes . This suggests that it may interact with enzymes, proteins, and other biomolecules in a biochemical context .
Cellular Effects
It has been reported that the compound can inhibit the activity of inducible NO synthase isolated from mouse RAW 264.7 cells in vitro . This suggests that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that the compound can act as a ligand and form methoxo-bridged copper (II) complexes . This suggests that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-3-cyanopyridine with 4-methylbenzylamine in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in a solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography.
Another approach involves the acylation of 2-amino-3-pyridinecarboxylic acid with 4-methylbenzyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or toluene, followed by purification of the product.
Industrial Production Methods
Industrial production of 2-amino-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial for efficient production.
化学反应分析
Types of Reactions
2-amino-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro derivatives can be reduced back to the amino group using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Acylation: The amino group can be acylated using acyl chlorides or anhydrides to form amide derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, catalytic hydrogenation; usually performed in the presence of a catalyst such as palladium on carbon.
Substitution: Various electrophiles such as alkyl halides or acyl chlorides; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.
Acylation: Acyl chlorides or anhydrides; reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Major Products
The major products formed from these reactions include nitro derivatives, reduced amines, substituted pyridines, and amide derivatives, depending on the specific reaction conditions and reagents used.
相似化合物的比较
Similar Compounds
2-amino-N-benzylpyridine-3-carboxamide: Lacks the methyl group on the benzyl ring, which may affect its binding affinity and specificity.
2-amino-N-(4-chlorobenzyl)pyridine-3-carboxamide: Contains a chlorine atom instead of a methyl group, which can influence its electronic properties and reactivity.
2-amino-N-(4-methoxybenzyl)pyridine-3-carboxamide: The presence of a methoxy group can alter its solubility and interaction with biological targets.
Uniqueness
2-amino-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide is unique due to the presence of the 4-methylbenzyl group, which provides specific hydrophobic interactions and electronic effects that can enhance its binding affinity and specificity for certain biological targets. This makes it a valuable compound for medicinal chemistry and other scientific research applications.
属性
IUPAC Name |
2-amino-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-10-4-6-11(7-5-10)9-17-14(18)12-3-2-8-16-13(12)15/h2-8H,9H2,1H3,(H2,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZBSBHNZASRCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N=CC=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(azepane-1-carbonyl)-1-[(3-methoxyphenyl)methyl]-1H-4lambda6,1,2-benzothiadiazine-4,4-dione](/img/structure/B2430211.png)


![Ethyl 3-[(3-ethylphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2430220.png)

![Methyl 3-(4-(tert-butyl)benzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2430222.png)
![2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2430224.png)
![N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2430226.png)
![3-Chloro-4,5-bis[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]benzaldehyde](/img/structure/B2430228.png)
![N-allyl-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2430229.png)
![N-[2-(2,3-dihydro-1H-indol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2430231.png)

